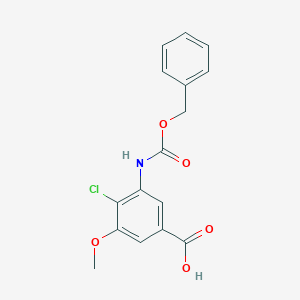
2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride is a chemical compound known for its significant role in biochemical research and industrial applications. It is primarily used as a serine protease inhibitor, which makes it valuable in various scientific studies, particularly those involving enzyme activity and protein interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and ethanesulfonyl chloride.
Reaction: The 4-methoxyaniline is reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 2-(4-methoxyphenylamino)ethanesulfonyl chloride.
Fluorination: The sulfonyl chloride intermediate is then treated with a fluorinating agent like hydrogen fluoride or a fluoride salt to introduce the fluoride group, resulting in 2-(4-methoxyphenylamino)ethanesulfonyl fluoride.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the required quantity, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial or research use.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions, leading to the formation of sulfonic acid derivatives.
Oxidation and Reduction: While less common, the aromatic ring can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group.
Acids and Bases: Hydrolysis reactions are typically carried out using strong acids or bases.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Sulfonic Acids: Hydrolysis of the sulfonyl fluoride group results in the formation of sulfonic acids.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Enzyme Inhibition Studies: It is widely used as a serine protease inhibitor in biochemical assays to study enzyme activity and inhibition mechanisms.
Protein Interaction Studies: The compound helps in investigating protein-protein interactions by inhibiting proteolytic degradation.
Medical Research: It is used in the development of therapeutic agents targeting serine proteases, which are implicated in various diseases.
Industrial Applications: The compound is utilized in the formulation of protease inhibitors for industrial processes, including the production of pharmaceuticals and biotechnology products.
作用機序
The primary mechanism of action of 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride involves the irreversible inhibition of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inactivating the enzyme. This inhibition prevents the protease from catalyzing the hydrolysis of peptide bonds in proteins.
類似化合物との比較
Similar Compounds
Phenylmethylsulfonyl Fluoride (PMSF): Another serine protease inhibitor with a similar mechanism of action but different chemical structure.
Diisopropyl Fluorophosphate (DFP): A potent serine protease inhibitor used in biochemical research.
E-64: A cysteine protease inhibitor with a different target specificity compared to 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride.
Uniqueness
This compound is unique due to its:
Lower Toxicity: Compared to PMSF and DFP, it has lower toxicity, making it safer for use in biological systems.
Water Solubility: It has improved solubility in water, which enhances its stability and usability in aqueous solutions.
Specificity: It offers high specificity for serine proteases, making it a valuable tool in targeted enzyme inhibition studies.
特性
IUPAC Name |
2-(4-methoxyanilino)ethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3S.ClH/c1-14-9-4-2-8(3-5-9)11-6-7-15(10,12)13;/h2-5,11H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLCYPJBHWDFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCS(=O)(=O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2986110.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2986111.png)

![N-(2-methoxy-5-methylphenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2986113.png)
![2-[Phenyl(phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole, with 1-[phenyl(phenylsulfanyl)-methyl]-1H-1,2,3-benzitriazole regio-isomer](/img/structure/B2986115.png)








![1'-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2986133.png)
